N-Benzyl-2-propen-1-amine hydrochloride
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Description
N-Benzyl-2-propen-1-amine hydrochloride is a chemical compound that can be synthesized through various chemical reactions. It is a benzylamine derivative, which is a class of compounds that have been extensively studied due to their utility in organic synthesis and potential pharmacological activities.
Synthesis Analysis
The synthesis of benzylamine derivatives can be achieved through different methods. One such method involves the Pd-C catalytic N-debenzylation of benzylamines, which proceeds in a synergistic catalytic system and directly yields the products as crystal amine hydrochlorides in practically quantitative yields . Another synthesis approach utilizes thiamine hydrochloride (VB1) as a catalyst in a one-pot synthesis of (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives, highlighting the use of inexpensive and readily available catalysts, high yields, and simple workup .
Molecular Structure Analysis
The molecular structure of benzylamine derivatives can be complex and is often determined using X-ray crystallography. For instance, the crystal structure of N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine shows that the benzimidazole ring system is planar and makes a dihedral angle with the phenyl ring, which is stabilized by an N–H···N hydrogen bond . Similarly, the crystal structure of N 1-phenyl-N 4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine reveals dihedral angles between the central benzene ring and the terminal phenyl and quinoline ring systems .
Chemical Reactions Analysis
Benzylamine derivatives can undergo various chemical reactions. For example, N-(2,2-dichlorovinyl)amides react with primary or secondary alkylamines to yield N-(1-alkylamino-2,2-dichloroethyl)benzamides in high to quantitative yields . Additionally, the ipso amination of organoboronic acids mediated by [bis(trifluoroacetoxy)iodo]benzene (PIFA) provides a metal and base-free synthesis of primary amines at ambient temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as chlorinated terminals can affect the photophysical properties and photostability of the compounds . The N-glycosyl amines synthesized from 4,6-O-benzylidene-D-glucopyranose and substituted aromatic amines exhibit specific optical rotations and are characterized by NMR, UV-Vis, and FTIR spectroscopy . The presence of hydroxyl groups and the manifestation of tautomeric equilibria can also significantly impact the properties of these compounds .
Scientific Research Applications
Synthesis and Pharmacological Properties
- N-Benzyl-2-propen-1-amine hydrochloride is involved in the synthesis of various compounds with pharmacological properties. For instance, the synthesis and alpha-adrenoceptor blocking activity of the enantiomers of benzyl-(2-chloroethyl)-[2-(2-methoxyphenoxy)-1-methylethyl]amine hydrochloride have been studied for their irreversible antagonism at rat vas deferens alpha-adrenoceptors. This research highlights the compound's potential as a tool for characterizing alpha 1-adrenoceptor subtypes (Giardiná et al., 1997).
Chemical Reactions and Mechanisms
- The compound is used in studying chemical reactions like the mechanism of amide formation by carbodiimide in aqueous media, highlighting its role in understanding complex biochemical processes (Nakajima & Ikada, 1995).
- A novel procedure involving N-Benzyl-2-propen-1-amine hydrochloride for the Pd-C catalytic N-debenzylation of benzylamines was established, showcasing its application in synthetic chemistry (Cheng et al., 2009).
Catalysis and Synthesis
- In catalysis, this compound has been used in processes like the Pd(OAc)2-catalyzed carbonylation of amines, which is important for creating various chemical products (Orito et al., 2006).
- It also plays a role in the synthesis of chiral secondary N-benzhydrylamines, which are used as reagents in asymmetric deprotonations, contributing to the field of stereoselective synthesis (Nodzewska et al., 2014).
properties
IUPAC Name |
N-benzylprop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDLNGVMJGSNIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496759 |
Source
|
Record name | N-Benzylprop-2-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-propen-1-amine hydrochloride | |
CAS RN |
23530-82-7 |
Source
|
Record name | N-Benzylprop-2-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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